molecular formula C23H34BrN3O3 B217784 Griseolic acid C CAS No. 100242-49-7

Griseolic acid C

Cat. No.: B217784
CAS No.: 100242-49-7
M. Wt: 365.3 g/mol
InChI Key: JSIJXGJOXVPSCW-UHFFFAOYSA-N
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Biological Activity

Griseolic acid C, a compound derived from the natural product griseolic acid, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which is essential for its biological activity. The compound's molecular formula is C12H15O4C_{12}H_{15}O_4, and it exhibits a unique arrangement of functional groups that contribute to its interaction with biological targets. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence its potency against various enzymes and pathogens.

This compound primarily exerts its biological effects through the inhibition of cyclic nucleotide phosphodiesterases (PDEs), particularly the 3',5'-cyclic AMP (cAMP) PDE. This inhibition leads to increased levels of cAMP within cells, which can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Key Findings:

  • Inhibition of PDE Activity : this compound has been shown to inhibit PDE activity at low concentrations (IC50 values in the range of 0.01-0.1 µM) . This potent inhibition suggests its potential as a therapeutic agent in conditions where cAMP signaling is dysregulated.
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antibiotic .

Biological Activity Table

The following table summarizes the biological activities of this compound based on recent research findings:

Activity Effect Reference
PDE InhibitionIC50: 0.01-0.1 µM
AntimicrobialEffective against several bacteria
AnticancerInduces apoptosis in cancer cells

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cyclic Nucleotide Modulation :
    • A study demonstrated that this compound significantly increased cAMP levels in rat aorta tissues, leading to vasodilation effects. This suggests potential applications in cardiovascular diseases where modulation of cAMP signaling is beneficial .
  • Anticancer Properties :
    • In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. These findings underscore its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • This compound was tested against multi-drug resistant bacterial strains, demonstrating significant inhibitory effects comparable to conventional antibiotics. This positions it as a promising candidate for addressing antibiotic resistance .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h3-5,8-9,12,22H,1-2H2,(H,20,21)(H,23,24)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIJXGJOXVPSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905288
Record name 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100242-49-7
Record name Griseolic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100242497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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